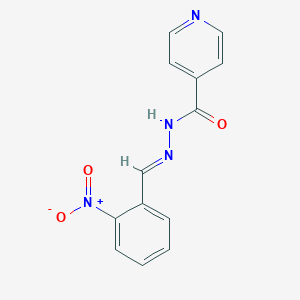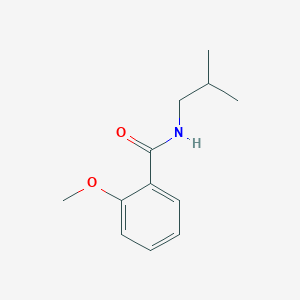
4-ethyl-N-(4-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(4-pyridinyl)benzenesulfonamide, commonly known as ETP-46321, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ETP-46321 is a sulfonamide derivative that belongs to the class of N-aryl pyridinesulfonamides. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of ETP-46321 involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CA IX by ETP-46321 leads to a decrease in tumor pH, which in turn inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of CA IX in vitro and in vivo, leading to a decrease in tumor pH and inhibition of cancer cell growth. ETP-46321 has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETP-46321 has several advantages and limitations for laboratory experiments. The compound is relatively easy to synthesize and has been shown to have potent inhibitory effects on CA IX. However, ETP-46321 has limited solubility in water, which can make it difficult to use in some experimental settings. Additionally, the compound has not yet been extensively studied in vivo, which limits its potential use in preclinical studies.
Direcciones Futuras
Despite the limitations, ETP-46321 has shown significant promise as a potential therapeutic agent. Future research should focus on further elucidating the mechanism of action of the compound and studying its effects in vivo. Additionally, the potential use of ETP-46321 in combination with other anticancer agents should be explored, as this may increase its efficacy in the treatment of cancer. Finally, the development of more soluble analogs of ETP-46321 may increase its potential use in laboratory experiments and preclinical studies.
Métodos De Síntesis
The synthesis of ETP-46321 involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction yields ETP-46321 as a white solid with a melting point of 220-222°C. The compound has been synthesized using other methods as well, including the reaction of 4-ethylbenzenesulfonyl chloride with 4-cyanopyridine in the presence of a base.
Aplicaciones Científicas De Investigación
ETP-46321 has been extensively studied for its potential therapeutic applications in various fields of scientific research. The compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. ETP-46321 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
4-ethyl-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
4-ethyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-2-11-3-5-13(6-4-11)18(16,17)15-12-7-9-14-10-8-12/h3-10H,2H2,1H3,(H,14,15) |
Clave InChI |
FSBHTNOEVVGRTB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)




![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)

![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B274082.png)
![N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide](/img/structure/B274085.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)